molecular formula C14H11IN2O2S B6033282 N-(1H-indol-6-yl)-4-iodobenzenesulfonamide

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide

Cat. No.: B6033282
M. Wt: 398.22 g/mol
InChI Key: VHYGILZMQJAMRE-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety, which consists of a pyrrole ring fused to a benzene ring, and is substituted with a 4-iodobenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted indole derivatives.

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Coupling: Biaryl compounds.

Scientific Research Applications

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like protein kinases and interact with G-protein coupled receptors . The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-6-yl)benzenesulfonamide: Lacks the iodine substitution.

    4-Iodo-N-(1H-indol-3-yl)benzenesulfonamide: Substitution at a different position on the indole ring.

    N-(1H-indol-6-yl)-4-bromobenzenesulfonamide: Bromine instead of iodine.

Uniqueness

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide is unique due to the presence of both the indole moiety and the 4-iodobenzenesulfonamide group. The iodine atom can participate in unique chemical reactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

N-(1H-indol-6-yl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c15-11-2-5-13(6-3-11)20(18,19)17-12-4-1-10-7-8-16-14(10)9-12/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYGILZMQJAMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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